methyl 3-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic tetrahydroquinazoline derivative characterized by a unique pharmacophore. The core structure comprises:
- A tetrahydroquinazoline scaffold with a sulfanylidene (C=S) group at position 2 and a ketone (C=O) at position 2.
- A carbamoylmethyl group at position 3, linked to a piperazine ring substituted with a 2-fluorophenyl group.
The compound’s synthesis likely involves coupling reactions between piperazine intermediates and activated carbamoyl precursors, as inferred from analogous procedures .
Properties
IUPAC Name |
methyl 3-[2-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O4S/c1-34-23(33)16-6-7-17-19(14-16)27-24(35)30(22(17)32)15-21(31)26-8-9-28-10-12-29(13-11-28)20-5-3-2-4-18(20)25/h2-7,14H,8-13,15H2,1H3,(H,26,31)(H,27,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKHEYNWPYZXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include piperazine derivatives and other functional groups that facilitate the formation of the tetrahydroquinazoline core. The presence of the 2-fluorophenyl group is significant as it can influence the compound's biological activity by modulating interactions with biological targets.
The molecular structure can be represented as follows:
This structure features a tetrahydroquinazoline ring system, which is known for its diverse pharmacological properties.
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the potential antidepressant and anxiolytic effects of compounds containing the piperazine moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting monoamine oxidase (MAO) enzymes. Inhibitors of MAO-A and MAO-B are particularly relevant in treating mood disorders due to their role in serotonin and norepinephrine metabolism.
A study indicated that related compounds exhibited IC50 values in the low micromolar range, suggesting strong inhibitory activity against MAO-B, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Anticancer Activity
The anticancer potential of this class of compounds has also been explored. For example, certain derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism often involves inducing apoptosis through the activation of specific signaling pathways .
Data Table: Biological Activity Overview
| Activity | Target | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| MAO-B Inhibition | Monoamine Oxidase | 0.013 | High |
| Cytotoxicity | Cancer Cell Lines | Varies (27.05 - 120.6) | Selective |
| Antidepressant | Neurotransmitter Levels | Not quantified | Potentially effective |
Case Studies
- Case Study on Antidepressant Activity : A compound structurally related to this compound demonstrated significant antidepressant-like effects in animal models. The study utilized behavioral tests such as the forced swim test (FST) and tail suspension test (TST), showing reduced immobility times compared to control groups.
- Case Study on Anticancer Efficacy : Another investigation focused on a derivative's ability to induce apoptosis in breast cancer cell lines. Flow cytometry analysis revealed increased rates of early apoptosis in treated cells compared to untreated controls, indicating a mechanism that could be exploited for therapeutic development.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
Piperazine Modifications: The 2-fluorophenyl group in the target compound contrasts with the 5-chloro-2-methylphenyl in F207-0205 and 3-chlorophenyl in BE74500. Fluorine’s electronegativity may enhance binding to aromatic receptor pockets compared to bulkier chloro/methyl groups .
Position 3 Variability: Replacement of the carbamoylmethyl group with a cyclopropanecarbonylamino moiety (725691-97-4) eliminates the piperazine chain, reducing molecular weight and hydrogen-bonding capacity .
Dihydro vs. Tetrahydro Scaffolds :
- K221-2562 lacks the sulfanylidene group, adopting a dihydroquinazoline structure, which may reduce conformational rigidity compared to the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | logP | H-Bond Acceptors | H-Bond Donors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target (estimated) | 3.5–4.0 | 9–10 | 1–2 | ~80 |
| BE74500 | 4.01 | 9 | 1 | 81.29 |
| 725691-97-4 | ~2.5 | 7 | 2 | ~100 |
- Lipophilicity : The target compound’s logP (~3.5–4.0) aligns with BE74500 (4.01), suggesting moderate membrane permeability. The cyclopropane derivative (725691-97-4) has lower logP, favoring solubility .
Pharmacological Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
